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Compound of Interest

Compound Name: Tiliquinol

Cat. No.: B1210629

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol (5-methylquinolin-8-ol) is a quinoline derivative with recognized antiprotozoal
properties. A thorough understanding of its molecular structure is paramount for its application
in research and drug development. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental
in elucidating the chemical structure and purity of this compound. This guide provides a
detailed overview of the expected spectroscopic data for Tiliquinol, including predicted data
tables, detailed experimental protocols for data acquisition, and a generalized workflow for
spectroscopic analysis. Due to the limited availability of public domain raw experimental
spectra for Tiliquinol, this guide presents predicted data based on the analysis of closely
related compounds and established spectroscopic principles.

Chemical Structure and Properties
e |[UPAC Name: 5-methylquinolin-8-ol

e Synonyms: Tiliquinol, 5-Methyl-8-hydroxyquinoline

e Molecular Formula: C10HsNO

e Molecular Weight: 159.18 g/mol [1]
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e Chemical Structure: (Image Source: PubChem CID 71208)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. While experimental NMR spectra for Tiliquinol are not readily available in the
public domain, we can predict the chemical shifts based on data from the closely related
compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[2]. The primary difference is the
absence of the electron-withdrawing aldehyde group at the 7-position in Tiliquinol, which will
result in an upfield shift (lower ppm) for the aromatic protons, particularly H-6 and H-7.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for Tiliquinol

S Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 ~8.7 dd ~4.2,1.5

H-3 ~7.4 dd ~8.4,4.2

H-4 ~8.3 dd ~8.4,15

H-6 ~7.1 d ~8.0

H-7 ~7.5 d ~8.0

-OH ~9.5 br s

-CHs ~2.5 S
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Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for Tiliquinol

Carbon Predicted Chemical Shift (8, ppm)
C-2 ~148
C-3 ~121
C-4 ~136
C-5 ~128
C-6 ~117
C-7 ~128
C-8 ~152
C-8a ~138
C-4a ~126
-CHs ~18

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Tiliquinol in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (& 0.00 ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of
2-4 seconds, and a relaxation delay of 1-5 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time
of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Tiliquinol is expected to show characteristic absorption bands for the O-H, C-H,
C=C, and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for Tiliquinol

Wavenumber (cm—?) Intensity Assignment

3200-3500 Strong, Broad O-H stretch (phenolic)
3000-3100 Medium Aromatic C-H stretch
2850-2960 Medium Aliphatic C-H stretch (-CHs)
1500-1600 Medium-Strong Aromatic C=C stretch
~1450 Medium -CHs bend

1200-1300 Medium-Strong C-O stretch (phenol)
1000-1200 Medium C-N stretch

200900 Strong Aromatic C-H out-of-plane

bend

Experimental Protocol for IR Spectroscopy

e Sample Preparation:
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o KBr Pellet: Mix a small amount of Tiliquinol (1-2 mg) with dry potassium bromide (KBr)
(100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (for KBr pellet) or the
clean ATR crystal.

o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

e Molecular lon (M*): The mass spectrum is expected to show a prominent molecular ion peak
at m/z = 159, corresponding to the molecular weight of Tiliquinol.

e Major Fragmentation Pathways:
o Loss of a methyl radical (-CHs) to give a fragment at m/z = 144.
o Loss of carbon monoxide (-CO) from the phenolic ring to yield a fragment at m/z = 131.
o Further fragmentation of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of Tiliquinol
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miz Predicted Fragment

159 [C10H9NO]* (Molecular lon)
144 [M - CHs]*

131 M- COJ*

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of Tiliquinol in a suitable volatile solvent
(e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after
separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) for GC-
MS or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: Record the mass spectrum, plotting ion abundance against the mass-to-
charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Tiliquinol.
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Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and
structural elucidation of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a solid foundation
for researchers and scientists working with Tiliquinol. The detailed protocols offer a
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standardized approach for obtaining experimental data, which is crucial for confirming the
identity, purity, and structure of this important compound. The provided workflow diagram
serves as a useful roadmap for the overall process of chemical analysis from synthesis to final
reporting. Further experimental validation is encouraged to confirm and expand upon the
predicted spectroscopic data provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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